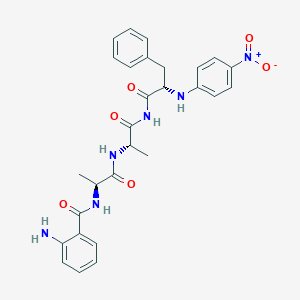
インカドロン酸
概要
説明
科学的研究の応用
Incadronic acid has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its role in inhibiting bone resorption by osteoclasts, making it useful in studying bone metabolism.
Medicine: Explored for its potential in treating bone-related diseases such as osteoporosis and hypercalcemia of malignancy. .
作用機序
Target of Action
Incadronic acid, also known as Incadronate, is a nitrogen-containing bisphosphonate . Its primary target is the enzyme Farnesyl Pyrophosphate Synthase (FDPS) . FDPS plays a crucial role in the mevalonate pathway, which is essential for the post-translational prenylation of GTP-binding proteins .
Mode of Action
Incadronic acid inhibits FDPS, thereby disrupting the mevalonate pathway . This inhibition prevents the prenylation of GTP-binding proteins like Rap1 . The lack of prenylation interferes with the function of these proteins, leading to apoptosis . Incadronic acid also activates caspases 3, 4, and 7, further contributing to apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by Incadronic acid is the mevalonate pathway . This pathway generates isoprenoid lipids that are essential for the post-translational modification of small GTP-binding proteins . By inhibiting FDPS, Incadronic acid disrupts this pathway, leading to the apoptosis of hematopoietic tumor cells .
Pharmacokinetics
They are taken into the bone where they bind to hydroxyapatite . More research is needed to provide a comprehensive outline of Incadronic acid’s pharmacokinetics.
Result of Action
The primary result of Incadronic acid’s action is the induction of apoptosis in hematopoietic tumor cells . This is achieved through the disruption of the mevalonate pathway and the subsequent prevention of the function of certain GTP-binding proteins . Additionally, the activation of caspases 3, 4, and 7 by Incadronic acid further contributes to apoptosis .
Action Environment
The action of Incadronic acid is influenced by its environment. Bisphosphonates are taken into the bone where they bind to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act . This suggests that the bone microenvironment plays a significant role in the action of Incadronic acid.
生化学分析
Biochemical Properties
Incadronic acid plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. Specifically, Incadronic acid is known to inhibit the components of the mevalonate pathway, such as farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for post-translational prenylation of GTP-binding proteins like Rap1 . The interaction of Incadronic acid with these biomolecules can interfere with their function .
Cellular Effects
Incadronic acid has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis of hematopoietic tumor cells . This is achieved by inhibiting the components of the mevalonate pathway, which leads to apoptosis . Incadronic acid also activates caspases 3, 4, and 7, further contributing to apoptosis .
Molecular Mechanism
The molecular mechanism of Incadronic acid involves its action at the molecular level. It exerts its effects through binding interactions with biomolecules and changes in gene expression. Incadronic acid binds to hydroxyapatite in the bone, and upon local acidification caused by bone resorption by osteoclasts, it is released and taken into the osteoclast by fluid-phase endocytosis . In the cytosol of osteoclasts, Incadronic acid acts to prevent bone resorption .
Metabolic Pathways
Incadronic acid is involved in the mevalonate pathway, interacting with enzymes such as farnesyl diphosphate synthase
準備方法
Synthetic Routes and Reaction Conditions: Incadronic acid is synthesized through a multi-step process involving the reaction of cycloheptylamine with methylene bisphosphonic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the bisphosphonate structure .
Industrial Production Methods: Industrial production of incadronic acid involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions: Incadronic acid primarily undergoes substitution reactions due to the presence of reactive phosphonic acid groups. It can also participate in complexation reactions with metal ions, forming stable complexes .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Complexation Reactions: Often involve metal salts like calcium chloride or magnesium sulfate in aqueous solutions.
Major Products:
Substitution Reactions: Yield various substituted bisphosphonates.
Complexation Reactions: Form metal-bisphosphonate complexes.
類似化合物との比較
Zoledronic Acid: Another nitrogen-containing bisphosphonate with higher potency in inhibiting bone resorption.
Alendronic Acid: Widely used in treating osteoporosis, similar in structure but with different pharmacokinetic properties.
Pamidronic Acid: Used in treating hypercalcemia of malignancy, similar mechanism but different clinical applications
Uniqueness of Incadronic Acid: Incadronic acid is unique due to its specific cycloheptylamino group, which provides distinct pharmacological properties. It has shown effectiveness in inducing apoptosis in hematopoietic tumor cells, a feature not commonly observed in other bisphosphonates .
特性
IUPAC Name |
[(cycloheptylamino)-phosphonomethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO6P2/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRDQHOZTAOILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154283 | |
| Record name | Incadronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as incandronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. incadronate also activated caspases 3, 4, and 7; further contributing to apoptosis. | |
| Record name | Incadronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
124351-85-5 | |
| Record name | Incadronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124351-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Incadronic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124351855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Incadronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 124351-85-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=723271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Incadronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INCADRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C4M8847E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does incadronic acid exert its effects on bone metabolism?
A: Incadronic acid, a third-generation bisphosphonate, primarily acts by inhibiting osteoclastic bone resorption. [] While the exact mechanism is not fully elucidated, bisphosphonates are known to bind to hydroxyapatite crystals in bone, particularly at sites of active bone remodeling where osteoclasts are present. This binding interferes with osteoclast function, ultimately leading to reduced bone breakdown. [, ]
Q2: What is the molecular structure of incadronic acid?
A: Incadronic acid ((1-hydroxy-3-pyridyl-amino)-propane-1,1-bisphosphonic acid) is a nitrogen-containing bisphosphonate (aminobisphosphonate). [] Unfortunately, the provided research excerpts do not offer detailed spectroscopic data for this compound.
Q3: Which cancers have been studied in the context of incadronic acid treatment, and what are the potential benefits?
A: Research suggests that incadronic acid may be effective in managing bone metastases, particularly in breast cancer. [] One proposed mechanism involves the suppression of tumor growth in bone through the inhibition of osteoclastic bone resorption. [] Additionally, incadronic acid has been explored as part of a combination therapy with antibodies targeting CLDN18.2, a protein expressed in various cancers, including gastric, esophageal, pancreatic, lung, ovarian, colon, liver, head and neck, and gallbladder cancers. [, ] The rationale behind this combination therapy lies in the potential of incadronic acid to stimulate γδ T cells, specifically Vγ9Vδ2 T cells, which could enhance the anti-tumor immune response elicited by CLDN18.2-targeting antibodies. []
Q4: How does incadronic acid compare to other bisphosphonates in terms of anti-proliferative activity?
A: In vitro studies indicate that certain aminomethylenebisphosphonic acids, potentially including incadronic acid, exhibit comparable anti-proliferative activity to zoledronic acid against J774E macrophages. [] Furthermore, these compounds demonstrate superior activity compared to incadronic acid in inhibiting the proliferation of RAW 264.7 macrophages, PC-3 human prostate cancer cells, and MCF-7 human breast cancer cells. []
Q5: What are the potential limitations or challenges associated with incadronic acid therapy?
A: While in vitro and preclinical data appear promising, studies in sheep with induced osteoporosis using incadronic acid (specifically compound trans-7) did not fully support the expected efficacy in blocking interactions and mutual activation of osteoclasts and tumor metastatic cells. [] This highlights the importance of further research to fully elucidate the efficacy and safety profile of incadronic acid in various clinical settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
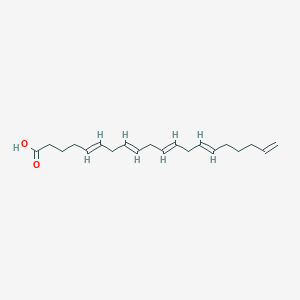
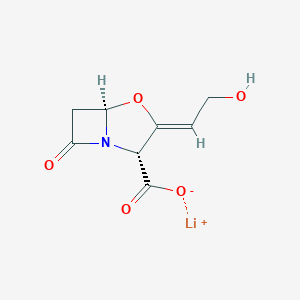
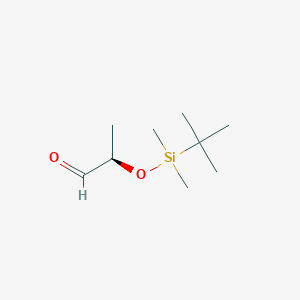
![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)
![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)
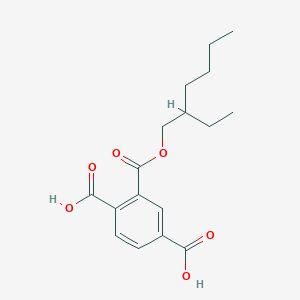
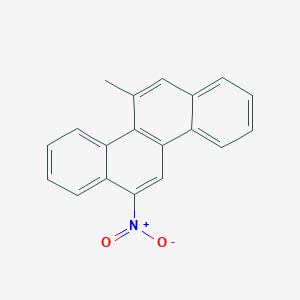
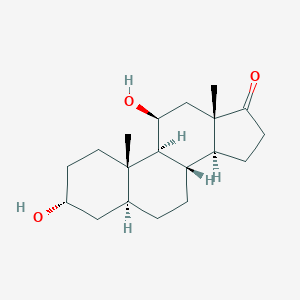
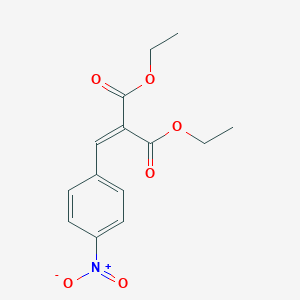
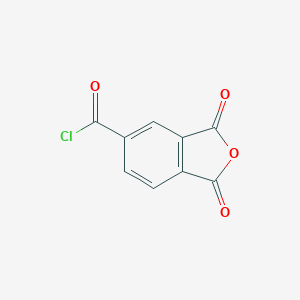

![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)
